molecular formula C8H6F3NO B3031747 Benzaldehyde, 4-(trifluoromethyl)-, oxime CAS No. 66046-34-2

Benzaldehyde, 4-(trifluoromethyl)-, oxime

Cat. No.: B3031747
CAS No.: 66046-34-2
M. Wt: 189.13 g/mol
InChI Key: MNDYDYTXPOFXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 4-(trifluoromethyl)-, oxime: is an organic compound with the molecular formula C8H6F3NO . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an oxime group and a trifluoromethyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and its significance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Benzaldehyde, 4-(trifluoromethyl)-: The oxime derivative can be synthesized by reacting with in the presence of a base such as sodium hydroxide.

    Industrial Production Methods: Industrially, the synthesis involves similar steps but on a larger scale, ensuring the purity and yield of the product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-(trifluoromethyl)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the oxime group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzonitrile or benzamide.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in the synthesis of various organic compounds.
  • Important in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Potential applications in the development of pharmaceuticals and agrochemicals.
  • Studied for its biological activity and potential therapeutic effects.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects through interactions with specific enzymes and receptors.
  • It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

    Benzaldehyde, 4-(trifluoromethyl)-: The parent compound without the oxime group.

    Benzaldehyde oxime: Lacks the trifluoromethyl group.

    4-(Trifluoromethyl)benzaldehyde: Similar structure but without the oxime group.

Uniqueness:

Biological Activity

Benzaldehyde, 4-(trifluoromethyl)-, oxime (C₈H₆F₃NO) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances both its chemical reactivity and biological properties, making it a significant compound in organic synthesis and pharmaceutical development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Benzaldehyde Backbone : A phenyl group with a carbonyl (aldehyde) functional group.
  • Trifluoromethyl Group : A highly electronegative substituent that influences lipophilicity and reactivity.
  • Oxime Functional Group : A characteristic feature that allows for various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including antimicrobial and antifungal properties. The trifluoromethyl group may enhance these activities compared to other similar compounds.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance:

  • Antibacterial Activity : Preliminary investigations suggest effectiveness against various bacterial strains.
  • Antifungal Activity : The compound has demonstrated potential against specific fungal pathogens.

While specific mechanisms of action for this compound in biological systems remain largely unexplored, it is hypothesized that its interactions with biological targets may involve:

  • Hydrogen Bonding : Significant intermolecular interactions such as O—H⋯N hydrogen bonds.
  • Van der Waals Forces : Stabilization of the crystal structure may contribute to its biological efficacy.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
Benzaldehyde OximeC₇H₇NOLacks trifluoromethyl group
4-Fluorobenzaldehyde OximeC₇H₆FNOContains a fluorine atom instead
2-(Trifluoromethyl)benzaldehyde OximeC₈H₇F₃NOTrifluoromethyl group at position 2

The presence of the trifluoromethyl group in this compound significantly influences its reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various oxime derivatives, including this compound. Results indicated promising activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Pharmacological Exploration : Another research highlighted the potential of this compound in drug design due to its unique structural features that may enhance lipophilicity and target specificity .
  • Structural Characterization : Crystallographic studies revealed the stabilization mechanisms within the compound's structure through intermolecular interactions. These findings are crucial for understanding how such compounds can be optimized for better biological activity .

Future Research Directions

Despite the promising findings related to the biological activity of this compound, further research is necessary to:

  • Elucidate specific mechanisms of action.
  • Conduct in vivo studies to assess efficacy and safety profiles.
  • Explore potential applications in pharmacology and agrochemistry.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDYDYTXPOFXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388889
Record name Benzaldehyde, 4-(trifluoromethyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66046-34-2
Record name Benzaldehyde, 4-(trifluoromethyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The first step of the process of the present invention was conducted as follows. At first, 8.79 g (50.5 mmol) of 4-trifluoromethylbenzaldehyde and 3.83 g (55.1 mmol) of hydroxylamine hydrochloride were dissolved in 12.5 ml of ethanol and 34 ml of water followed by the addition of 2.5 g of sodium hydroxide and stirring for 1 hour at room temperature. After adding ether and washing with dilute hydrochloric acid, the reaction liquid was further washed with saturated brine followed by drying with mirabilite and concentrating to obtain 9.25 g (48.2 mmol) of 4-trifluoromethylbenzaldehyde oxime (yield: 95.5%).
Quantity
8.79 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 4-(trifluoromethyl)-, oxime
Reactant of Route 2
Benzaldehyde, 4-(trifluoromethyl)-, oxime
Reactant of Route 3
Benzaldehyde, 4-(trifluoromethyl)-, oxime
Reactant of Route 4
Reactant of Route 4
Benzaldehyde, 4-(trifluoromethyl)-, oxime
Reactant of Route 5
Reactant of Route 5
Benzaldehyde, 4-(trifluoromethyl)-, oxime
Reactant of Route 6
Benzaldehyde, 4-(trifluoromethyl)-, oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.